Methyl methyl(undecanoyl)carbamate

Description

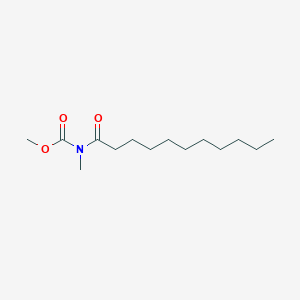

Structure

2D Structure

3D Structure

Properties

CAS No. |

125481-81-4 |

|---|---|

Molecular Formula |

C14H27NO3 |

Molecular Weight |

257.37 g/mol |

IUPAC Name |

methyl N-methyl-N-undecanoylcarbamate |

InChI |

InChI=1S/C14H27NO3/c1-4-5-6-7-8-9-10-11-12-13(16)15(2)14(17)18-3/h4-12H2,1-3H3 |

InChI Key |

XXYRKSGPJAUKLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)N(C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Methyl Undecanoyl Carbamate and Its Precursors

Diverse Synthetic Routes to N-Acylcarbamates

The formation of the N-acylcarbamate functional group can be achieved through several strategic disconnections, primarily involving the formation of the N-C(O) bond or the acylation of a pre-existing carbamate (B1207046).

Conventional Reaction Pathways for Methyl methyl(undecanoyl)carbamate Synthesis

The most conventional and direct method for synthesizing this compound involves the acylation of a corresponding carbamate precursor, Methyl N-methylcarbamate. This reaction typically utilizes a reactive acylating agent, Undecanoyl chloride, which is itself synthesized from Undecanoic acid.

The acylation reaction is a nucleophilic acyl substitution where the nitrogen atom of the carbamate attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com This process is often facilitated by a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and can act as a nucleophilic catalyst. wikipedia.org

Precursor Synthesis:

Undecanoyl chloride: This key precursor is commonly prepared by reacting undecanoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Another method involves the reaction of undecanoic acid with bis(trichloromethyl) carbonate in the presence of a catalyst. google.com

Methyl N-methylcarbamate: Synthesis of this precursor can be achieved through several routes. One method involves the reaction of methylamine (B109427) with diphenyl carbonate, followed by thermal degradation to produce methyl isocyanate, which is then reacted with a phenol. google.com Another approach is the reaction of 1,3-dimethylurea (B165225) with dimethyl carbonate under heat and pressure in the presence of a catalyst. google.com

The general scheme for the conventional synthesis is as follows:

Step 1: Formation of the Acyl Chloride CH₃(CH₂)₉COOH + SOCl₂ → CH₃(CH₂)₉COCl + SO₂ + HCl

Step 2: Acylation of the Carbamate CH₃(CH₂)₉COCl + CH₃NHCOOCH₃ → CH₃(CH₂)₉CON(CH₃)COOCH₃ + HCl

| Reaction | Reagents | Typical Conditions | Reference |

| Acylation of Carbamate | Methyl N-methylcarbamate, Undecanoyl chloride, Pyridine | Inert solvent (e.g., CH₂Cl₂), Room Temperature | youtube.comwikipedia.org |

| Undecanoyl chloride Synthesis | Undecanoic acid, Thionyl chloride | Reflux | |

| Methyl N-methylcarbamate Synthesis | 1,3-dimethylurea, Dimethyl carbonate | 80-200°C, 0.1-5.0 MPa, Catalyst | google.com |

Exploration of Novel Synthetic Approaches for this compound

Research into N-acylcarbamate synthesis has sought to overcome the limitations of conventional methods, such as the use of hazardous reagents like acyl chlorides. Novel approaches often focus on alternative activation methods or different starting materials.

One such approach is the modified Hofmann rearrangement. This method can generate an isocyanate intermediate from an amide. nih.gov For the synthesis of an analogue, an undecanamide (B1594487) derivative could be subjected to a Hofmann rearrangement in the presence of methanol (B129727) to trap the resulting isocyanate and form the carbamate structure. nih.gov

Another novel strategy involves the use of carbamoylimidazolium salts. These can be prepared from a secondary amine (like methylamine), N,N'-carbonyldiimidazole (CDI), and an alkylating agent. The resulting salt can then react with an alkoxide. While this method is more established for O-alkylation, it represents a potential pathway for building the carbamate backbone. nih.gov

| Novel Method | Key Intermediates/Reagents | Description | Reference |

| Modified Hofmann Rearrangement | Amide, Oxidant (e.g., NaOCl), Methanol | An amide is converted to an isocyanate, which is then trapped by an alcohol to form the carbamate. | nih.gov |

| Carbamoylimidazolium Salts | Secondary amine, CDI, Alkylating agent | Forms a reactive carbamoyl (B1232498) salt that can be reacted with nucleophiles. | nih.gov |

| Lossen Rearrangement | Hydroxamic acid, Arylsulfonyl chloride | Converts hydroxamic acids to isocyanates for subsequent reaction with alcohols. | organic-chemistry.org |

Multicomponent Reactions in the Synthesis of this compound Analogues

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing structural elements from all starting materials. semanticscholar.org While a direct MCR for this compound is not prominently described, the principles of MCRs can be applied to synthesize complex analogues.

The Ugi four-component reaction (U-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov By carefully selecting the starting materials, one could theoretically construct a molecule bearing the N-acylcarbamate motif. For instance, a carboxylic acid component with a carbamate group could be envisioned.

Another relevant MCR is the Mannich reaction, which can be performed as a three-component reaction between an aldehyde, an amine (or carbamate), and a ketone. semanticscholar.org This has been used to synthesize β-carbamate ketones, which are valuable synthetic intermediates. semanticscholar.org

Although these MCRs may not directly yield this compound, they offer powerful strategies for creating structurally diverse libraries of related N-acylcarbamate compounds for further research and development. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. These green chemistry principles are increasingly being applied to the synthesis of carbamates.

Solvent-Free and Environmentally Benign Synthetic Protocols

A key goal in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often facilitated by microwave irradiation or the use of deep eutectic solvents, are being explored for various organic transformations, including the synthesis of heterocyclic compounds from anhydrides and diamines. nih.govrsc.orgresearchgate.net

For carbamate synthesis specifically, phosgene-free routes are highly desirable due to the extreme toxicity of phosgene. The reaction of amines with dimethyl carbonate (DMC), a non-toxic reagent, represents a greener alternative. core.ac.uk The use of urea (B33335) as a carbonyl source is another green approach being investigated for the synthesis of N-substituted carbamates. rsc.org A recent study demonstrated a green oxidation process using oxone and potassium chloride for the one-step synthesis of carbamate derivatives from aromatic amides. nih.govmdpi.com

| Green Approach | Key Features | Benefit | Reference |

| Phosgene-Free Synthesis | Use of Dimethyl Carbonate (DMC) or Urea | Avoids highly toxic phosgene, DMC is a green reagent. | core.ac.ukrsc.org |

| Solvent-Free Conditions | Microwave irradiation, Neat reaction | Reduces solvent waste, can accelerate reaction rates. | nih.govresearchgate.net |

| Hofmann Rearrangement with Oxone | Single-step from amides using a green oxidant | Environmentally friendly oxidation process. | nih.govmdpi.com |

| CO₂ as C1 source | Utilizes carbon dioxide with a dehydrating agent | Direct, metal-free conversion of a greenhouse gas. | organic-chemistry.org |

Catalytic Strategies for Sustainable this compound Production

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. mdpi.com For carbamate synthesis, various catalytic systems have been developed.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. rsc.org For example, TiO₂–Cr₂O₃/SiO₂ has been shown to be an effective and reusable catalyst for synthesizing N-substituted carbamates from amines, urea, and alcohols. rsc.org The reductive amination of fatty acids and their esters, which are structurally related to the undecanoyl group, has been achieved using a dual catalytic system of ortho-Nb₂O₅ and PtVOₓ/SiO₂. rsc.org This highlights a sustainable pathway from renewable feedstocks to valuable amines, a principle that could be extended to amides and subsequently carbamates. rsc.org

Furthermore, tin-catalyzed transcarbamoylation using methyl carbamate as an economical donor offers a route with broad functional group tolerance and a simplified workup. organic-chemistry.org

| Catalytic System | Reaction Type | Advantages | Reference |

| TiO₂–Cr₂O₃/SiO₂ | Carbamate synthesis from urea | Heterogeneous, reusable, high yields. | rsc.org |

| Zn/Al/Ce Mixed Oxides | DMC aminolysis | Heterogeneous, effective, recoverable. | rsc.org |

| Tin Catalysts | Transcarbamoylation | Uses economical carbamoyl donor, broad scope. | organic-chemistry.org |

| ortho-Nb₂O₅ and PtVOₓ/SiO₂ | Reductive amination of fatty acids | One-pot synthesis, recyclable catalysts. | rsc.org |

Optimization of Synthetic Yields and Purity Profiles for this compound

The optimization of synthetic routes to produce this compound with high yield and purity is crucial for its potential applications. This involves a systematic investigation of various reaction parameters, including catalysts, reaction times, and purification techniques.

A plausible and efficient route to this compound involves a two-step process, beginning with the synthesis of the precursor N-methylundecanamide, followed by its conversion to the final carbamate product.

Synthesis of N-methylundecanamide:

This precursor can be synthesized through the reaction of undecanoyl chloride with methylamine. Undecanoyl chloride is readily prepared from undecanoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with methylamine provides N-methylundecanamide.

Formation of this compound:

The N-methylundecanamide can then be converted to this compound. One potential method involves the use of a chloroformate, such as methyl chloroformate. The reaction would proceed by the N-acylation of the secondary amide with methyl chloroformate in the presence of a suitable base to neutralize the generated hydrochloric acid.

A generalized reaction scheme is as follows:

Step 1: Formation of Undecanoyl Chloride CH₃(CH₂)₉COOH + SOCl₂ → CH₃(CH₂)₉COCl + SO₂ + HCl

Step 2: Formation of N-methylundecanamide CH₃(CH₂)₉COCl + CH₃NH₂ → CH₃(CH₂)₉CONHCH₃ + HCl

Step 3: Formation of this compound CH₃(CH₂)₉CONHCH₃ + ClCOOCH₃ → CH₃(CH₂)₉CON(CH₃)COOCH₃ + HCl

Optimization of Reaction Conditions:

The optimization of this synthetic sequence would focus on several key factors for each step:

| Reaction Step | Parameter to Optimize | Rationale |

| Undecanoyl Chloride Synthesis | Temperature, Stoichiometry of Thionyl Chloride | To ensure complete conversion of the carboxylic acid while minimizing side reactions. |

| N-methylundecanamide Synthesis | Solvent, Temperature, Base | The choice of solvent can influence reaction rates and solubility of reactants. Temperature control is critical to manage the exothermicity of the reaction. A suitable base is required to scavenge the HCl produced. |

| Carbamate Formation | Base, Catalyst, Reaction Time | A non-nucleophilic base is essential to prevent reaction with the chloroformate. Catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can be employed to accelerate the acylation. Reaction time needs to be optimized to ensure complete conversion without product degradation. |

Purification Strategies:

Purification of the final product would likely involve a combination of techniques to remove unreacted starting materials, byproducts, and the catalyst.

| Purification Method | Target Impurity |

| Aqueous Workup | Water-soluble byproducts and salts |

| Chromatography (e.g., column chromatography) | Unreacted N-methylundecanamide and other organic impurities |

| Distillation (if applicable) | Volatile impurities and solvents |

| Recrystallization | To obtain a highly pure crystalline solid product |

Recent advancements in carbamate synthesis highlight the use of greener alternatives to traditional reagents. For instance, the use of dimethyl carbonate as a methylating and carbonylating agent in the presence of a suitable catalyst could offer a less hazardous route. google.com

Stereochemical Control in this compound Synthesis (If Applicable to Chiral Analogues)

The structure of this compound itself is not chiral. However, the introduction of stereocenters into the undecanoyl chain or the methyl group on the nitrogen would lead to chiral analogues. The synthesis of such chiral molecules would require stereoselective methods to control the configuration of the newly formed stereocenters.

Strategies for Stereochemical Control:

Should a chiral analogue of this compound be desired, several strategies could be employed:

Use of Chiral Starting Materials: The most straightforward approach is to start with a chiral precursor. For example, if a stereocenter is desired in the undecanoyl chain, a chiral undecanoic acid derivative would be used as the starting material. The subsequent reactions would need to be carefully chosen to avoid racemization of the existing stereocenter.

Asymmetric Catalysis: In recent years, significant progress has been made in the development of catalytic asymmetric methods for the synthesis of chiral compounds. For the synthesis of chiral carbamates, this could involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, a kinetic resolution of a racemic precursor or an asymmetric desymmetrization of a prochiral substrate could be employed. While specific examples for the synthesis of chiral N-acyl-N-alkyl carbamates are not abundant in the literature, the principles of asymmetric catalysis are broadly applicable.

Chiral Auxiliaries: Another established method for stereocontrol involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

The choice of strategy would depend on the specific location of the desired stereocenter and the availability of suitable chiral starting materials or catalysts.

Reaction Mechanisms and Reactivity Studies of Methyl Methyl Undecanoyl Carbamate

Mechanistic Investigations of Methyl methyl(undecanoyl)carbamate Formation Pathways

The formation of N,N-disubstituted carbamates such as this compound can be achieved through several synthetic routes. A common method involves the acylation of a pre-formed carbamate (B1207046). In this approach, methyl N-methylcarbamate would be treated with undecanoyl chloride in the presence of a base to yield the target molecule. The mechanism proceeds via a nucleophilic acyl substitution where the deprotonated nitrogen of the carbamate attacks the electrophilic carbonyl carbon of the acyl chloride.

Alternatively, a one-pot, three-component coupling reaction can be employed, combining an amine, carbon dioxide, and an alkyl halide in the presence of a suitable base like cesium carbonate. nih.gov This method avoids the handling of sensitive reagents. Another viable pathway is the reaction of N-methylundecanamide with a source of the methoxycarbonyl group, such as methyl chloroformate, under basic conditions. The reaction of amides with trichloroisocyanuric acid to form N-chloroamides, followed by rearrangement in the presence of sodium methoxide, also provides a route to N-substituted carbamates. researchgate.net

The choice of synthetic route can be influenced by factors such as substrate scope, reaction conditions, and desired yield.

Table 1: Potential Synthetic Pathways to this compound

| Reactants | Reagents | General Mechanism |

| Methyl N-methylcarbamate + Undecanoyl chloride | Base (e.g., Pyridine (B92270), Triethylamine) | Nucleophilic Acyl Substitution |

| Methylamine (B109427) + Carbon Dioxide + Undecyl halide | Cesium Carbonate, TBAI | Three-component coupling |

| N-methylundecanamide + Methyl chloroformate | Base (e.g., NaOH, Pyridine) | Nucleophilic Acyl Substitution |

| N-methylundecanamide | Trichloroisocyanuric acid, Sodium methoxide/Methanol (B129727) | Hofmann-like Rearrangement |

Hydrolytic and Solvolytic Degradation Mechanisms of this compound

The hydrolysis of carbamates is a critical aspect of their chemistry, influencing their stability and environmental fate. The degradation of this compound can proceed through different mechanisms depending on the pH of the medium.

Under basic conditions, the hydrolysis of N,N-disubstituted carbamates typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. researchgate.netscielo.br The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-O bond, yielding methyl N-methylcarbamate and undecanoic acid. The rate of this hydrolysis is dependent on the concentration of the hydroxide ion.

In acidic conditions, the mechanism can be more complex. Protonation can occur at either the carbonyl oxygen or the nitrogen atom. For many carbamates, protonation of the carbonyl oxygen is followed by a nucleophilic attack of water. scielo.br However, depending on the structure, protonation of the nitrogen can also occur, potentially leading to different degradation pathways. The long undecanoyl chain is not expected to significantly alter the fundamental hydrolytic mechanism at the carbamate core but may influence the rate due to steric hindrance and electronic effects.

Solvolysis in alcoholic solvents can lead to transesterification, where the methoxy (B1213986) group is exchanged with the solvent alcohol molecule, particularly under catalytic conditions.

Table 2: Expected Hydrolytic Degradation Products of this compound

| Condition | Primary Products |

| Basic (e.g., NaOH/H₂O) | Methyl N-methylcarbamate, Sodium undecanoate |

| Acidic (e.g., HCl/H₂O) | Methyl N-methylcarbamate, Undecanoic acid |

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound is dictated by the electronic nature of the carbamate and acyl groups. The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles. However, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity compared to, for example, an acid chloride. Nucleophilic attack at the carbonyl carbon of the undecanoyl group is also possible.

The nitrogen atom, being acylated, is significantly less nucleophilic than a free amine. However, the molecule can participate in reactions as a nucleophile under certain conditions, for instance, through the enolate if a proton is abstracted from the α-carbon of the undecanoyl chain.

Electrophilic attack on the molecule would likely target the oxygen atoms of the carbonyl groups, which possess lone pairs of electrons. Protonation in acidic media is an example of such an interaction. acs.org

Thermal Decomposition Pathways and Mechanistic Insights for this compound

The thermal stability of carbamates varies greatly with their structure. For N,N-disubstituted carbamates, several decomposition pathways are possible. One common pathway for N-acyl carbamates involves the elimination of carbon dioxide and the formation of a corresponding amide. In the case of this compound, this would lead to N-methylundecanamide.

Another potential pathway, especially at higher temperatures, is fragmentation into an isocyanate and an alcohol. For this compound, this could theoretically lead to the formation of methyl isocyanate and an undecanoyl-containing species, or undecanoyl isocyanate and methanol, although the former is generally more favored in the pyrolysis of similar structures. The presence of the N-acyl group can influence the preferred decomposition route.

Photochemical Transformations of this compound

The photochemical reactivity of carbamates often involves the cleavage of bonds upon absorption of UV light. For N-acyl carbamates, photolysis can lead to the formation of radicals. The C-N bond of the carbamate or the N-C bond of the acyl group could potentially cleave homolytically to generate corresponding radical species. These highly reactive intermediates can then undergo various reactions such as hydrogen abstraction, recombination, or addition to unsaturated systems. The specific products would depend on the solvent and the presence of other reactive species. For instance, N-acyl-N-alkyl carbamates can be precursors to amidyl radicals under photochemical conditions. rsc.org

Redox Chemistry of this compound

The redox chemistry of this compound is not well-documented. However, based on the functional groups present, some predictions can be made. The carbamate functional group is generally stable to mild oxidizing and reducing agents. Strong reducing agents like lithium aluminum hydride would likely reduce both the carbamate and the amide carbonyl groups.

Oxidative processes could potentially occur at the α-carbon of the undecanoyl chain or at the methyl group on the nitrogen, particularly in the presence of strong oxidizing agents or under enzymatic conditions. Redox-neutral functionalization of the α-carbon to the nitrogen in related amine systems has been reported, suggesting that under specific catalytic conditions, similar transformations might be possible for this carbamate. nih.govacs.org

Advanced Spectroscopic and Structural Characterization Methodologies for Methyl Methyl Undecanoyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Methyl methyl(undecanoyl)carbamate Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Correlational Studies (e.g., COSY, HSQC, HMBC, NOESY)

The structural complexity of this compound necessitates the use of advanced 2D NMR techniques to resolve overlapping signals and establish connectivity between different parts of the molecule.

¹H-¹H Correlated Spectroscopy (COSY): This experiment is fundamental for identifying protons that are coupled to each other, typically on adjacent carbon atoms. uvic.casdsu.edu For this compound, COSY spectra would reveal the correlations within the undecanoyl chain, specifically the sequential couplings from the methylene (B1212753) group adjacent to the carbonyl (C2') down to the terminal methyl group (C11').

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduslideshare.net This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the N-methyl group would show a direct correlation to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. uvic.casdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different functional groups. In the case of this compound, HMBC would show correlations between the protons of the N-methyl and O-methyl groups and the carbamate (B1207046) carbonyl carbon, as well as between the protons on the α-methylene of the undecanoyl chain and the carbamate carbonyl.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. slideshare.netresearchgate.net This can help in determining the conformation of the molecule. For example, NOESY could reveal spatial proximities between the N-methyl protons and protons on the undecanoyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| O-CH ₃ | ~3.7 | ~52 | HMBC to C=O |

| N-CH ₃ | ~2.9 | ~35 | HMBC to C=O |

| C =O | - | ~157 | HMBC from O-CH₃ and N-CH₃ |

| C2' (α-CH₂) | ~2.3 | ~34 | COSY with C3'-H₂, HMBC to C=O |

| C3' to C10' (-CH₂-) | ~1.2-1.6 | ~22-32 | COSY with adjacent CH₂ groups |

| C11' (-CH₃) | ~0.9 | ~14 | COSY with C10'-H₂ |

Note: The chemical shift values are predictions based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Solid-State NMR Applications in this compound Characterization

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. researchgate.netmdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra of solid this compound. researchgate.net These spectra can provide information about the presence of different polymorphs, molecular packing, and conformational differences between the solid and solution states. researchgate.netnih.gov

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound (C₁₄H₂₉NO₂), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable information about the molecule's structure. chemguide.co.uknih.govlibretexts.org

For this compound, key fragmentation pathways would likely involve:

α-cleavage: Breakage of bonds adjacent to the carbonyl group and the nitrogen atom.

McLafferty rearrangement: A characteristic fragmentation of long-chain carbonyl compounds.

Loss of neutral molecules: Such as the loss of CO₂. nih.gov

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Structure/Loss | Fragmentation Pathway |

| [M - 31]⁺ | Loss of OCH₃ radical | α-cleavage at the ester side |

| [M - 59]⁺ | Loss of COOCH₃ radical | Cleavage of the N-C(O) bond |

| [M - 44]⁺ | Loss of CO₂ | Rearrangement and elimination |

| Various m/z values | Cleavage along the undecanoyl chain | Characteristic alkane fragmentation |

Vibrational Spectroscopy Methodologies (Infrared and Raman) for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the carbamate group, typically found in the region of 1700-1730 cm⁻¹. rsc.orgspectrabase.comchemicalbook.com Other key bands would include C-H stretching vibrations of the alkyl chains (around 2850-3000 cm⁻¹), C-N stretching, and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. capes.gov.brresearchgate.net The C=O stretch is also observable in the Raman spectrum. The long alkyl chain would give rise to a series of bands related to CH₂ twisting and rocking motions.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Carbamate) | Stretching | 1700 - 1730 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| N-CH₃, O-CH₃ | Stretching | 2800 - 2950 |

| C-N | Stretching | 1100 - 1300 |

| C-O | Stretching | 1000 - 1250 |

There is currently no publicly available scientific literature or data corresponding to the chemical compound "this compound." Searches for this specific chemical name in established chemical databases and scientific research platforms have not yielded any results.

Consequently, it is not possible to provide information on the following topics as they relate to "this compound":

Circular Dichroism Spectroscopy for Chiral this compound Derivatives:No chiral derivatives of "this compound" are described in the scientific literature, precluding any discussion of their analysis by circular dichroism spectroscopy.

This lack of information suggests that "this compound" may be a novel or hypothetical compound that has not yet been synthesized or reported. Therefore, no detailed research findings or data tables can be generated as requested.

Computational and Theoretical Chemistry Studies of Methyl Methyl Undecanoyl Carbamate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wide array of other characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A primary application of DFT is the exploration of a molecule's conformational landscape. For a flexible molecule like Methyl methyl(undecanoyl)carbamate, with its long undecanoyl chain, numerous conformations (spatial arrangements of atoms) are possible due to rotation around single bonds.

A typical DFT study would involve a conformational search to identify various low-energy structures. The relative energies of these conformers are crucial, as they determine the most probable shapes of the molecule at a given temperature. Calculations would likely be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) to provide a reliable description of the geometry and energetics. nih.govnih.gov The study would reveal that while many conformers exist, only a few are significantly populated at room temperature. The carbamate (B1207046) group itself can adopt different orientations, with the trans configuration of the O=C–N–C bond system generally being more stable than the cis configuration due to steric hindrance. acs.orgchemrxiv.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Description of Geometry | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Fully extended undecanoyl chain, trans carbamate | 0.00 |

| 2 | Gauche kink in the mid-section of the alkyl chain | +0.65 |

| 3 | Folded "hairpin" structure of the alkyl chain | +2.10 |

| 4 | Cis configuration of the carbamate group | +4.50 |

| 5 | Gauche kink near the carbamate linkage | +0.80 |

This interactive table presents hypothetical data illustrating the likely energetic landscape. The global minimum is the most stable conformer, set as the zero-point reference.

Ab initio (from first principles) methods are another class of quantum calculations that are typically more computationally intensive but can offer higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energies of the most stable conformers found by DFT.

These methods are particularly valuable for predicting reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can understand the molecule's potential as an electron donor or acceptor. For this compound, the HOMO is expected to be localized primarily on the carbamate group, specifically the nitrogen and oxygen atoms, while the LUMO would likely be centered on the carbonyl carbon (C=O). mdpi.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excited and more reactive. nih.gov

Table 2: Hypothetical Electronic Properties from Ab Initio Calculations (MP2/aug-cc-pVDZ)

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates potential sites for electrophilic attack. |

| LUMO Energy | +1.5 eV | Indicates potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 Debye | Indicates a moderately polar molecule. |

This table provides hypothetical values for key electronic descriptors, offering insights into the molecule's reactivity and polarity.

Molecular Dynamics Simulations of this compound Interactions with Solvents or Substrates

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound would model its behavior in a relevant environment, such as in an aqueous solution or interacting with a lipid bilayer.

Using a force field (a set of parameters describing the potential energy of the system), MD simulations can track the trajectory of thousands of atoms simultaneously. nih.gov This would reveal how the flexible undecanoyl chain moves and folds, and how water molecules arrange themselves around the polar carbamate head and the nonpolar alkyl tail. uregina.ca Such simulations are crucial for understanding solubility, aggregation behavior, and how the molecule might orient itself at an interface.

Theoretical Predictions of Reaction Pathways and Transition States involving this compound

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants to products. For this compound, a key reaction to study would be its hydrolysis—the breakdown of the carbamate or ester linkage by water.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling of this compound and its Analogues (Focus on Theoretical Predictions)

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov While a QSAR study requires experimental data on biological activity, a theoretical QSPR study could be performed on a series of analogues of this compound.

A hypothetical QSPR model could aim to predict a property like boiling point or solubility. The first step would be to calculate a variety of molecular descriptors for a set of related carbamates (e.g., varying the alkyl chain length). These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). Using multiple linear regression or machine learning algorithms, an equation is then developed.

A hypothetical QSPR equation for predicting water solubility (LogS) might look like: LogS = 5.2 - 0.8 * LogP - 0.01 * PSA + 0.3 * D Where LogP is the partition coefficient (a measure of lipophilicity), PSA is the polar surface area, and D is the dipole moment. This equation would theoretically show that increasing lipophilicity (longer alkyl chain) decreases solubility, which is an expected outcome.

Spectroscopic Property Simulations for this compound

Computational methods can accurately predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

For this compound, DFT calculations could simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra. acs.orgnih.gov The IR spectrum simulation would involve calculating the vibrational frequencies of the chemical bonds. Key predicted peaks would include a strong C=O (carbonyl) stretch around 1700-1740 cm⁻¹, C-N stretching, and various C-H stretching and bending modes from the long alkyl chain. nih.govyoutube.com

NMR simulations would predict the chemical shifts for the ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding around each nucleus. The predicted shifts would help in assigning the signals in an experimental spectrum, for instance, distinguishing the methyl groups on the nitrogen and the ester from the many CH₂ groups in the undecanoyl chain.

Table 3: Hypothetical Key Vibrational Frequencies from DFT Simulation

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (Carbamate) | ~1725 | Very Strong |

| C-N Stretch | ~1250 | Medium |

| C-O Stretch (Ester) | ~1180 | Strong |

This table highlights the most characteristic infrared absorptions that would be predicted for the molecule, aiding in its structural identification.

Derivatization and Chemical Modification Research of Methyl Methyl Undecanoyl Carbamate

Synthesis of Novel Methyl methyl(undecanoyl)carbamate Derivatives and Analogues

The synthesis of derivatives and analogues of this compound would likely involve modifications at several key positions: the undecanoyl chain, the N-methyl group, and the methyl ester of the carbamate (B1207046).

Analogues with Modified Acyl Chains: The synthesis of analogues with different chain lengths could be achieved by starting with the corresponding fatty acid. For instance, N-acyl amino acid synthases, which utilize acyl-acyl-carrier proteins and amino acids, are known to produce a variety of long-chain N-acyl amino acids. nih.govnih.gov A similar enzymatic or chemo-enzymatic strategy could potentially be employed to generate a library of N-acyl-N-methylcarbamates with varying chain lengths.

Derivatives via N-Alkylation and O-Alkylation: The N-methyl group could be substituted with other alkyl or functionalized groups. This would likely involve the de-methylation of the carbamate followed by re-alkylation. Similarly, the methyl ester of the carbamate could be exchanged for other alkyl or aryl groups through transesterification, a common reaction for carbamates. google.com

Synthesis of Structurally Related Carbamates: The synthesis of related carbamate derivatives often involves the reaction of an alcohol with an isocyanate or the reaction of a chloroformate with an amine. wikipedia.org For example, resveratrol-based carbamates have been synthesized by reacting resveratrol (B1683913) analogues with dimethylcarbamoyl chloride in the presence of a base. mdpi.com A similar approach could be used to generate a wide array of carbamate derivatives starting from different alcohols and N-methylundecanamide.

A summary of potential synthetic strategies is presented in the table below.

| Derivative/Analogue Type | General Synthetic Strategy | Key Reagents/Catalysts | Potential Outcome |

| Modified Acyl Chain Length | Chemo-enzymatic synthesis using N-acyl amino acid synthases or related enzymes. | Fatty acid precursors of varying lengths, N-methylamine, activating agents. | A library of Methyl methyl(alkanoyl)carbamates with different fatty acid chain lengths. |

| N-Alkylation Variants | Demethylation followed by N-alkylation with various alkyl halides or other electrophiles. | Demethylating agents (e.g., BBr3), alkylating agents (e.g., alkyl iodides), base. | Analogues with diverse substituents on the carbamate nitrogen, altering lipophilicity and steric properties. |

| O-Alkylation Variants | Transesterification with different alcohols under acidic or basic catalysis. | Various alcohols (e.g., ethanol, propanol, benzyl (B1604629) alcohol), acid or base catalyst. | Carbamate esters with different alkoxy groups, potentially influencing stability and reactivity. |

| Structurally Diverse Carbamates | Reaction of N-methylundecanamide with various chloroformates. | Phosgene derivatives (chloroformates), base. | A wide range of carbamate derivatives with different functionalities on the oxygen atom. |

Functionalization Strategies for this compound (e.g., Side Chain Modifications)

Functionalization of the undecanoyl side chain offers a route to introduce new chemical properties and reactive handles.

Terminal Functionalization: Isomerizing functionalization reactions are a powerful tool for converting internal double bonds of unsaturated fatty acids into terminal functional groups. researchgate.net While undecanoyl is a saturated chain, a similar conceptual approach could be envisioned starting from an unsaturated precursor like undecenoyl chloride. This would allow for the introduction of terminal functional groups such as hydroxyl, amino, or carboxyl groups.

Mid-chain Functionalization: Selective C-H activation is a rapidly developing field that could enable the introduction of functional groups at specific positions along the aliphatic chain. While challenging, this approach would provide access to a vast array of novel derivatives with unique properties.

Functionalization via Derivatization of the Carbamate Group: The carbamate moiety itself can be a point of functionalization. For instance, the methyl group on the nitrogen could be replaced with a functionalized alkyl chain, or the methyl ester could be converted to a more complex group. The synthesis of carbamate-methacrylate monomers for dental applications showcases how functional groups can be incorporated into carbamate structures to impart specific properties like polymerizability. abstractarchives.comresearchgate.net

| Functionalization Strategy | Methodology | Potential Functional Groups | Impact on Properties |

| Terminal Chain Functionalization | Starting from an unsaturated fatty acid precursor (e.g., undecenoic acid) and employing isomerizing functionalization. | -OH, -NH2, -COOH, Halogens | Increased polarity, sites for further conjugation or polymerization. |

| Mid-Chain C-H Activation | Transition-metal catalyzed C-H functionalization. | Ketones, esters, alkyl groups | Altered lipophilicity, introduction of chiral centers, creation of branched structures. |

| N-Dealkylation/Re-alkylation | Removal of the N-methyl group followed by introduction of a new functionalized alkyl chain. | Propargyl, allyl, chains with terminal esters or amides | Introduction of reactive handles for click chemistry or bioconjugation. |

| Transesterification of Carbamate | Reaction with functionalized alcohols. | Hydroxyethyl, propargyl alcohol | Introduction of hydroxyl or alkyne functionalities for further modification. |

Polymerization and Oligomerization Studies Involving this compound as a Monomer or Building Block

The structure of this compound, with its long aliphatic chain, suggests its potential use as a monomer in the synthesis of novel polymers.

Polyurethanes via Non-Isocyanate Routes: A key application for carbamate-containing monomers is in the synthesis of polyurethanes without the use of isocyanates. For instance, fatty acid-derived dimethyl dicarbamates can undergo polycondensation with diols to form renewable polyurethanes. kit-technology.de If this compound were modified to possess a second reactive group, such as a terminal hydroxyl or another carbamate, it could serve as a monomer in similar polymerization reactions.

Ring-Opening Polymerization: Cyclic carbamates can undergo ring-opening polymerization to yield polyurethanes. researchgate.net While this compound is acyclic, it could be a precursor to a cyclic carbamate monomer.

Polymers with Long-Chain Aliphatic Segments: The undecanoyl chain can be considered a "crystallizable segment." Polymers incorporating such long aliphatic chains can exhibit properties that bridge the gap between traditional semi-crystalline polyolefins and polycondensates. acs.org By incorporating this compound into a polymer backbone, one could potentially create materials with unique thermal and mechanical properties.

| Polymerization Type | Monomer Requirement | Potential Polymer Structure | Anticipated Properties |

| Polycondensation | Difunctionalized this compound (e.g., with a terminal hydroxyl group). | Polyester- or polyamide-like structure with pendant N-methylcarbamate groups. | Tunable thermal properties, potential for self-assembly due to the long aliphatic chains. |

| Addition Polymerization | Introduction of a polymerizable group (e.g., methacrylate) onto the carbamate. | Acrylic polymer with long-chain carbamate side groups. | Improved mechanical properties, potential for use in coatings or dental materials. |

| Polyurethane Synthesis | Di-functionalized carbamate monomer. | Non-isocyanate polyurethane with long aliphatic side chains. | Renewable and potentially biodegradable materials with tailored flexibility and strength. |

Incorporation of this compound into Supramolecular Architectures

The amphiphilic nature of this compound, with its long hydrophobic tail and more polar carbamate headgroup, makes it a candidate for self-assembly into supramolecular structures.

Self-Assembled Monolayers (SAMs): Long-chain alkyl-containing molecules are known to form highly ordered self-assembled monolayers on various surfaces. nih.gov The undecanoyl chain of this compound could drive the formation of such assemblies, with the carbamate group influencing the packing and surface properties.

Vesicles and Micelles: Fatty acids and their derivatives can self-assemble in aqueous solutions to form vesicles and micelles. rsc.orgnih.gov It is plausible that this compound, or a more hydrophilic derivative, could form similar supramolecular structures. These could have applications in drug delivery or as protocell models.

Host-Guest Chemistry: The long alkyl chain could act as a guest for certain supramolecular hosts, such as pillar acs.orgarenes, which are known to bind alkyl chains. springernature.com This could be used to control the organization of the molecule in the solid state or in solution. The carbamate group can also participate in hydrogen bonding, which is a key interaction in forming stable supramolecular assemblies. nih.gov

| Supramolecular Structure | Driving Force | Potential Application |

| Self-Assembled Monolayers (SAMs) | Van der Waals interactions between alkyl chains, dipole-dipole interactions of carbamate groups. | Surface modification, creation of functional interfaces. |

| Vesicles/Micelles | Hydrophobic effect in aqueous media. | Drug delivery systems, nanoreactors. |

| Inclusion Complexes | Host-guest interactions with macrocyclic hosts. | Controlled release, molecular recognition. |

| Hydrogen-Bonded Networks | Hydrogen bonding involving the carbamate moiety. | Formation of gels, liquid crystals, or other ordered materials. |

Prodrug and Pro-molecule Design Strategies Utilizing this compound Scaffolds (Focus on Chemical Design Principles)

The carbamate group is a common feature in prodrug design, often used to mask a functional group in a parent drug to improve its physicochemical or pharmacokinetic properties. nih.govnih.gov

Carbamate-Based Prodrugs: Carbamates are frequently employed to create prodrugs of amines, alcohols, and phenols. nih.govnih.gov The carbamate linkage can be designed to be cleaved in vivo, releasing the active drug. researchgate.net The stability of the carbamate bond can be tuned by modifying the substituents on the nitrogen and oxygen atoms. acs.org For instance, a drug containing a hydroxyl or amine group could be linked to an N-methylundecanoyl moiety via a carbamate bond. The long aliphatic chain would significantly increase the lipophilicity of the prodrug, which could enhance its absorption or alter its distribution in the body.

Improving Drug Solubility and Stability: In some cases, the introduction of a carbamate-containing promoiety can enhance the aqueous solubility of a drug. nih.govresearchgate.net While the undecanoyl chain is hydrophobic, further functionalization of this chain could introduce polar groups to modulate solubility. Carbamates can also protect a drug from first-pass metabolism. nih.gov

Targeted Drug Delivery: The design of prodrugs can incorporate features that lead to targeted release. For example, some carbamate prodrugs are designed to be activated by specific enzymes that are overexpressed in cancer cells. researchgate.netcapes.gov.br A prodrug based on the this compound scaffold could potentially be designed for targeted delivery by incorporating a cleavable linker that is sensitive to a particular biological environment.

| Prodrug Design Principle | Application to this compound Scaffold | Anticipated Advantage |

| Masking Polar Functional Groups | Linking a drug with an -OH or -NH2 group to the N-methylundecanoyl carbamate moiety. | Increased lipophilicity, potentially enhanced membrane permeability and oral bioavailability. |

| Modulating Solubility | Functionalizing the undecanoyl chain with polar groups (e.g., PEGylation). | Tunable aqueous solubility to optimize drug delivery. |

| Enzyme-Activated Release | Incorporating a linker between the drug and the carbamate that is a substrate for a target enzyme. | Site-specific drug release, reducing off-target toxicity. |

| Sustained Release | Designing the carbamate linkage to have slow hydrolysis kinetics. | Prolonged therapeutic effect and reduced dosing frequency. |

No Published Research Found on the Catalytic Applications of this compound

This absence of information prevents the creation of a scientifically accurate article on the catalytic applications of this compound as outlined in the user's request. The provided structure, which includes sections on homogeneous, heterogeneous, and organocatalytic uses, as well as mechanistic studies and enantioselective applications, presupposes the existence of a body of research that does not appear to be publicly available.

While the broader class of compounds known as carbamates and N-acyl derivatives does feature in various catalytic processes, any attempt to extrapolate these general applications to the specific, unstudied molecule "this compound" would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the catalytic applications of this compound cannot be generated at this time due to the lack of foundational research on the subject.

Applications in Materials Science and Engineering Research

Integration of Methyl methyl(undecanoyl)carbamate into Polymer Systems (e.g., for novel polymer properties)

There are no specific studies or data available on the integration of this compound into polymer systems.

In a broader context, carbamate (B1207046) functional groups are integral to the synthesis of polyurethanes, a versatile class of polymers. wikipedia.org Typically, polyurethanes are formed by the reaction of diisocyanates with diols. wikipedia.org However, alternative, non-isocyanate routes to polyurethane synthesis are an active area of research, sometimes involving the thermal decarboxylation of carbamates to form the urethane (B1682113) linkages. rsc.org Additionally, carbamate-functional polymers can be prepared through methods like the transcarbamoylation of hydroxyl-functional polymers, which offers an alternative to isocyanate-based processes. google.com These polymers are valued in coatings for their durability. google.com

Surface Modification and Coating Applications with this compound Derivatives

No research findings specifically detail the use of this compound or its derivatives for surface modification or in coating applications.

Generally, organic carbamates are utilized in the chemical and paint industries. acs.orgnih.gov Carbamate-functional polymers are particularly noted for their use in creating durable urethane bonds in cured films for coatings that are resistant to environmental factors like acid etching. google.com The stability of the carbamate group contributes to the performance of these coatings.

Self-Assembly Research of this compound-Based Architectures

There is no available research on the self-assembly of architectures based on this compound.

From a wider perspective, the ability of molecules to self-assemble into ordered structures is of great interest. The formation of carbamate linkages has been employed in the synthesis of complex, ordered materials like covalent organic frameworks (COFs). In some novel synthetic routes, other linkages within a pre-existing framework can be chemically transformed into carbamate groups, demonstrating the potential for carbamates to be part of highly structured, porous materials. berkeley.edu

Nanomaterial Synthesis and Functionalization Using this compound

Specific research on the use of this compound for the synthesis or functionalization of nanomaterials is not present in the available scientific literature.

In the broader field of nanomaterials, functionalization is key to tailoring their properties for specific applications. While not directly involving the named compound, the principles of organic synthesis are applied to modify nanoparticle surfaces. Carbamates, due to their chemical stability and reactivity, can be used as linkers or functional groups in more complex molecules designed for attachment to nanomaterials, although specific examples are not prevalent in the initial search results.

Design of Smart Materials Incorporating this compound for Responsive Systems

There are no published studies on the design of smart materials that incorporate this compound.

Smart materials are designed to respond to external stimuli. The development of such materials often relies on reversible chemical or physical changes. While there is no specific information for this compound, research into non-isocyanate polyurethane foams, which are created through the thermal decarboxylation of carbamates, demonstrates a stimulus-responsive behavior (thermal decomposition leading to foam formation). rsc.org This showcases how carbamate chemistry can be harnessed to create materials with responsive properties.

Development of Bio-based Materials Utilizing this compound Scaffolds

No research could be found on the development of bio-based materials that utilize this compound scaffolds.

The development of bio-based materials is a significant area of modern materials science. While there is no data for the specific compound, the carbamate group itself is relevant in biological systems. For instance, N-terminal amino groups of valine residues in deoxyhemoglobin exist as carbamates, which help to stabilize the protein. wikipedia.org This natural occurrence of the carbamate linkage underscores its biocompatibility, a desirable trait in the design of bio-based materials.

As there are no detailed research findings for "this compound" in the specified areas, no data tables of research findings can be generated.

Exploration of Molecular Biological Interaction Mechanisms Non Clinical Focus

In Vitro Enzyme Inhibition Kinetics of Methyl methyl(undecanoyl)carbamate and its Derivatives

No studies detailing the in vitro inhibition of specific enzymes by this compound or its close derivatives are currently available. Research in this area would typically involve determining key kinetic parameters such as the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) against a panel of relevant enzymes. Such data is fundamental to understanding the compound's potential molecular targets.

Receptor Binding Studies and Affinities of this compound at the Molecular Level

There is no published data on the binding affinities of this compound to any specific receptors. Receptor binding assays are essential for identifying the molecular targets through which a compound might exert its effects. These studies typically determine the dissociation constant (K_d) or the half-maximal inhibitory concentration (IC₅₀) for a range of receptors.

Interactions of this compound with Model Biological Macromolecules (e.g., proteins, nucleic acids, lipids)

Specific studies on the interaction of this compound with proteins, nucleic acids, or lipids are not found in the current scientific literature. Such investigations, often employing techniques like isothermal titration calorimetry, surface plasmon resonance, or various spectroscopic methods, are necessary to characterize the non-covalent and covalent interactions that may occur at a molecular level.

Cellular Uptake Mechanisms in Model Cell Line Systems (Excluding in vivo or Clinical Implications)

The mechanisms by which this compound enters cells have not been elucidated. Studies using model cell lines are required to determine whether uptake is mediated by passive diffusion, facilitated diffusion, or active transport. The lipophilicity conferred by the undecanoyl chain would suggest a tendency for passive diffusion across cell membranes, but this has not been experimentally verified.

Structure-Activity Relationship (SAR) Studies for Molecular Targets (Without Detailing Specific Biological Activities or Efficacy)

Without identified molecular targets, structure-activity relationship (SAR) studies for this compound cannot be conducted. SAR studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications influence their interaction with a molecular target.

Investigation of Molecular Pathways Affected by this compound in In Vitro Systems

As the molecular targets of this compound are unknown, there are no reports on the specific molecular pathways that it may affect in in vitro systems. Research in this area would typically involve techniques such as transcriptomics, proteomics, and metabolomics to identify changes in cellular pathways following exposure to the compound.

Advanced Analytical Methodologies for Methyl Methyl Undecanoyl Carbamate Quantification and Purity Assessment

Chromatographic Method Development (HPLC, GC) for Methyl methyl(undecanoyl)carbamate Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental to the analysis of carbamates. For this compound, these methods would be tailored to its high hydrophobicity and the need for sensitive detection.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity and Quantitative Analysis

HPLC is a preferred method for the analysis of many carbamates as it avoids the high temperatures that can cause degradation. s4science.at For a lipophilic compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

Method development would involve the careful selection of a stationary phase, mobile phase, and detector. A C18 or C8 column would be appropriate, providing a non-polar stationary phase that allows for strong hydrophobic interactions with the undecanoyl chain of the analyte, thus enabling good separation from more polar impurities. derpharmachemica.com

The mobile phase would typically consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, starting with a higher water content and gradually increasing the organic solvent concentration, would be necessary to first elute any polar impurities and then the target compound, ensuring good resolution and peak shape. sigmaaldrich.com Given the non-polar nature of this compound, a high percentage of organic solvent would be required for its elution.

For detection, a Diode Array Detector (DAD) or a UV detector could be used, although the carbamate (B1207046) functional group itself provides only weak UV absorbance at lower wavelengths (around 200-220 nm). epa.gov A more sensitive and specific approach would be post-column derivatization followed by fluorescence detection, a common technique for N-methylcarbamates. s4science.atresearchgate.net This involves hydrolyzing the carbamate to methylamine (B109427), which then reacts with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative. s4science.at

Interactive Data Table: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Good retention for lipophilic compounds. |

| Mobile Phase A | Water | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Non-polar component for eluting the analyte. |

| Gradient | 70% B to 100% B over 15 min | To ensure elution of the highly non-polar analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 35 °C | To ensure reproducibility of retention times. |

| Detector | UV at 210 nm or Fluorescence | UV for basic detection, Fluorescence for high sensitivity. |

| Injection Volume | 10 µL | Standard injection volume. |

| Expected RT | ~12-15 min | Estimated based on high hydrophobicity. |

Gas Chromatography (GC) Applications for Volatile Derivatives or Degradation Products

Direct GC analysis of many carbamates is challenging due to their thermal instability. nih.gov However, GC can be a powerful tool for analyzing volatile derivatives or thermally induced degradation products of this compound.

To make the compound suitable for GC analysis, a derivatization step is typically required. acs.org This involves converting the carbamate into a more volatile and thermally stable compound. For N-methylcarbamates, derivatization can be achieved by reacting the compound with a reagent like heptafluorobutyric anhydride (B1165640) (HFBA) to form a stable derivative that can be readily analyzed by GC, often with a sensitive electron capture detector (ECD). acs.orgscispec.co.th Another approach is on-column methylation. youtube.com

Alternatively, GC-MS could be used to analyze for specific degradation products formed under controlled pyrolytic conditions in the GC inlet. For this compound, this could involve the cleavage of the carbamate bond to yield methyl isocyanate and undecanol, which could then be identified by their mass spectra.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value | Rationale |

| Derivatization | HFBA | Creates a volatile and thermally stable derivative. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose, low-bleed column suitable for MS. |

| Injector Temp. | 250 °C | To ensure complete volatilization of the derivative. |

| Oven Program | 100°C (1 min), then 15°C/min to 300°C | To separate the derivative from other components. |

| Carrier Gas | Helium, 1 mL/min | Standard carrier gas for GC-MS. |

| Detector | Mass Spectrometer (EI mode) | For positive identification and quantification. |

| Monitored Ions | Specific m/z for the derivative | For selective and sensitive detection. |

Capillary Electrophoresis (CE) Methodologies for this compound

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high separation efficiency and short analysis times. nih.gov For a neutral and hydrophobic molecule like this compound, Micellar Electrokinetic Chromatography (MEKC) would be the CE mode of choice.

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and separation is achieved based on the partitioning of the analyte between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov For this compound, its long alkyl chain would lead to strong partitioning into the micelles.

The choice of surfactant is critical. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are commonly used. nih.gov The separation can be optimized by adjusting the surfactant concentration, buffer pH, and applied voltage. Due to the high hydrophobicity of this compound, organic modifiers such as acetonitrile or methanol might need to be added to the buffer to modulate its interaction with the micelles and achieve a reasonable migration time. nih.gov

Spectrophotometric and Fluorometric Analytical Techniques for this compound Detection

Spectrophotometric and fluorometric methods can offer simple and cost-effective ways for the detection of this compound, often after a chemical reaction to produce a chromophore or fluorophore.

A common spectrophotometric method for carbamates involves alkaline hydrolysis to produce an amine (in this case, methylamine), which is then derivatized. researchgate.net For example, the resulting amine can be reacted with a chromogenic reagent to produce a colored compound that can be quantified using a spectrophotometer. mdpi.com

Fluorometric methods generally provide higher sensitivity. As mentioned in the HPLC section, the hydrolysis of this compound to methylamine, followed by derivatization with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol), yields a highly fluorescent product. s4science.at This reaction can be adapted for a cuvette-based fluorometric assay.

Development of Novel Sensor Technologies for this compound Detection in Complex Matrices

The development of sensors for the rapid and on-site detection of carbamates is an active area of research. nih.gov For this compound, sensor development would likely focus on its carbamate functional group.

Enzyme-based biosensors are a prominent approach. These often utilize the inhibition of the enzyme acetylcholinesterase (AChE) by carbamates. nih.gov The sensor would measure the activity of immobilized AChE, and a decrease in activity upon exposure to a sample would indicate the presence of a carbamate like this compound. The change in enzyme activity can be monitored through various transduction methods, including electrochemical, optical, or piezoelectric signals. nih.govnih.gov

Given the lipophilic nature of this compound, the sensor design would need to facilitate its transfer from a potentially complex matrix to the sensing element. This might involve a sample preparation step or the use of a membrane that selectively allows the analyte to pass through.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling of this compound

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for the comprehensive profiling and unambiguous identification of compounds like this compound in complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly well-suited for this analyte. An RP-HPLC system, as described in section 10.1.1, would be coupled to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be effective for ionizing the molecule, likely forming a protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. researchgate.nethpst.cz Tandem mass spectrometry (MS/MS) would provide structural confirmation and enhanced selectivity by monitoring specific fragmentation patterns. researchgate.net For this compound, a characteristic fragmentation would be the loss of methyl isocyanate.

GC-MS (Gas Chromatography-Mass Spectrometry) , as discussed in section 10.1.2, would be used for the analysis of derivatized this compound. The mass spectrometer provides definitive identification based on the mass spectrum of the derivative, which serves as a chemical fingerprint. acs.orgyoutube.com

Interactive Data Table: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Value | Rationale |

| LC System | UHPLC | For fast and high-resolution separations. |

| Column | C18, 100 x 2.1 mm, 1.8 µm | Suitable for UHPLC and hydrophobic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization for MS detection. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Ionization Mode | ESI Positive | Carbamates ionize well in positive mode. |

| Precursor Ion | [M+H]+ | Expected primary ion. |

| Product Ions | Specific fragments | For confirmation and quantification in MRM mode. |

Future Directions and Emerging Research Avenues for Methyl Methyl Undecanoyl Carbamate

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

No research has been published on the integration of artificial intelligence (AI) or machine learning (ML) with Methyl methyl(undecanoyl)carbamate.

In the broader field of chemistry, AI and ML are transformative tools used to accelerate the discovery and design of new molecules and materials. rsc.orgwikipedia.org These computational approaches can predict chemical properties, model reaction outcomes, and screen vast virtual libraries of compounds for desired characteristics, thereby reducing the time and cost associated with traditional trial-and-error experimentation. rsc.orgwikipedia.org For a novel compound like this compound, future research could theoretically involve using ML models to predict its physical, chemical, and biological properties, or to identify potential applications by comparing its predicted characteristics against databases of molecules with known functions.

Sustainable Production and Circular Economy Aspects of this compound Synthesis

There are no available studies detailing the sustainable production or circular economy aspects of this compound synthesis.

Generally, sustainable chemistry aims to develop processes that are environmentally benign and efficient. For carbamates, research often focuses on using carbon dioxide (CO2) as a renewable C1 feedstock, which avoids the use of hazardous reagents like phosgene. nih.govresearchgate.net Methodologies for creating highly functionalized carbamates in water or using recyclable catalysts are active areas of investigation. rsc.orgrsc.org Future research into the synthesis of this compound could explore these green chemistry principles, such as designing a catalytic route from CO2, N-methylamine, and an undecanoyl-containing precursor, to enhance the sustainability of its production.

Multidisciplinary Research Collaborations in Novel Application Domains

No multidisciplinary research collaborations focused on finding new applications for this compound have been documented.

The application of a chemical compound is often discovered through collaborations between chemists, biologists, materials scientists, and engineers. Carbamates as a class are found in a wide range of products, including pharmaceuticals, polymers, and agricultural chemicals. wikipedia.orgacs.orgnoaa.gov The unique structure of this compound, which combines a carbamate (B1207046) group with a long fatty acid chain (undecanoyl group), suggests that its potential properties could be of interest in fields like materials science (as a plasticizer or surface-active agent) or biochemistry, but this remains purely speculative without experimental data.

Exploration of Unexplored Chemical Space and Derivatization Opportunities

There is no published research on the derivatization of this compound.

Derivatization involves modifying a core chemical structure to create new compounds with different properties. The functional groups within this compound—the N-acyl carbamate linkage and the long alkyl chain—offer theoretical sites for chemical modification. For related N-acyl carbamates, synthetic methods have been developed to create a variety of structures for applications such as bioactive agents or synthetic intermediates. rsc.org Future exploration could involve altering the length of the acyl chain, substituting the N-methyl group, or changing the methyl ester to another alkyl group to synthesize a library of related compounds for screening.

Advanced Characterization Techniques for In Situ Monitoring of this compound Reactions

No studies employing advanced characterization techniques for the in situ monitoring of reactions involving this compound are available.

In modern chemical synthesis, in situ monitoring using spectroscopic techniques like Raman or infrared (IR) spectroscopy allows researchers to track the progress of a reaction in real-time. spectroscopyonline.comnih.gov This provides valuable data on reaction kinetics, the formation of transient intermediates, and the influence of different reaction parameters. nih.gov Should a synthesis for this compound be developed, applying such process analytical technology (PAT) would be a logical step to optimize reaction conditions, maximize yield, and ensure product quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.